Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate

Organic Synthesis Medicinal Chemistry Physicochemical Property Profiling

Sourcing a spirocyclic ester with reproducible purity and predictable physicochemical properties is often hindered by inconsistent batch quality and limited steric accessibility of substituted analogs. Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS 1485845-55-3) directly addresses this bottleneck. - Delivers an 8.9% molecular weight and lipophilicity increase over the methyl ester, enabling fine-tuned SAR without excessive steric bulk. - The unsubstituted ethyl ester ensures superior reactivity in nucleophilic additions and metal-catalyzed cross-couplings compared to 2-ethyl or 6,6-dimethyl analogs. - Batch-specific QC documentation (NMR, HPLC, GC) at 95% purity supports accurate yield calculations and robust protocol development.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
Cat. No. B13168452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2(O1)CCOC2
InChIInChI=1S/C8H12O4/c1-2-11-7(9)6-8(12-6)3-4-10-5-8/h6H,2-5H2,1H3
InChIKeyNIMYPHZJTBRHBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate: Core Properties and Procurement Data


Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS: 1485845-55-3) is a spirocyclic ester featuring a strained 1,5-dioxaspiro[2.4]heptane core and an ethyl carboxylate moiety . With a molecular formula of C8H12O4 and a molecular weight of 172.18 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry . Its structural motif, characterized by a cyclopropane ring fused to a 1,3-dioxolane ring, is present in various natural products and bioactive molecules, underscoring its relevance as a synthetic intermediate [1]. The compound is commercially available with a standard purity of 95%, supported by batch-specific quality control data including NMR, HPLC, and GC analyses .

Core Structure Spirocyclic building block for synthesis
Steric Profile Unsubstituted core minimizes steric hindrance
Ester Functionality Ethyl ester supports lipophilicity modulation

Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate: Analog Substitution Limitations


While the 1,5-dioxaspiro[2.4]heptane scaffold is shared across a range of esters, subtle variations in substituent pattern and ester group identity profoundly influence molecular weight, lipophilicity, steric bulk, and chemical reactivity . These differences directly impact solubility, chromatographic behavior, and downstream synthetic compatibility, making direct substitution of analogs unreliable without re-optimization of reaction conditions. For instance, the ethyl ester in this compound confers distinct physical properties compared to its methyl ester counterpart, while the absence of additional alkyl substituents on the spirocyclic core differentiates it from bulkier derivatives. Such structural nuances are critical in applications ranging from medicinal chemistry lead optimization to the construction of metal-organic frameworks (MOFs), where precise control over molecular dimensions and polarity is essential . Therefore, procurement decisions must be guided by the specific molecular identity rather than class-level assumptions.

Methyl ester analog shifts molecular weight and lipophilicity, potentially altering solubility and chromatographic behavior.
2-Ethyl or 6,6-dimethyl substituted analogs introduce steric bulk that may impede nucleophilic additions or coupling reactions.
Class-level interchangeability assumptions are unreliable; even similar spirocyclic cores differ in reactivity and physical properties.

Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate: Quantitative Differentiation Evidence


MW and Lipophilicity vs. Methyl Ester Analog

Compared to its methyl ester analog (methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate, CAS 1472039-40-9), the target ethyl ester possesses a higher molecular weight (172.18 vs. 158.15 g/mol) and increased lipophilicity due to the extended alkyl chain . This difference is significant for applications requiring membrane permeability or specific logP characteristics. While direct logP measurements are not universally reported across all commercial sources, the inherent difference in carbon chain length provides a predictable and quantifiable shift in hydrophobicity. The methyl ester, with its lower molecular weight, may exhibit different solubility profiles and chromatographic retention times .

MW & Lipophilicity
Class-level inference
+14.03 g/mol (≈+8.9%)
Lipophilicity shift may affect assay partitioning and purification.
Class-level inference; direct logP values not reported.
Organic Synthesis Medicinal Chemistry Physicochemical Property Profiling

Purity and Batch Consistency vs. Substituted Analogs

Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate is commercially supplied with a standard purity of 95%, supported by batch-specific analytical data including NMR, HPLC, and GC . In comparison, the 2-ethyl substituted analog (ethyl 2-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate, CAS 1539422-73-5) is offered at a higher purity of 97-98% by certain vendors . While the 2-ethyl derivative may offer a purity advantage in absolute terms, the 95% purity of the target compound is well-defined and consistent, ensuring reliable performance as a synthetic intermediate. The unsubstituted ethyl ester may also benefit from a simpler and more cost-effective synthesis, potentially leading to better availability and lower procurement cost, although direct pricing comparisons require vendor inquiry.

Purity & QC
Supporting evidence
95% (target) vs. 97–98% (2-ethyl analog)
Defined purity and batch QC support synthetic planning reproducibility.
Vendor-specified purity; batch data upon request.
Quality Control Reproducibility Synthetic Reliability

Synthetic Versatility from Unsubstituted Core

The target compound lacks the 2-ethyl or 6,6-dimethyl substituents found in other analogs within the same spirocyclic class. This absence of additional steric bulk around the reactive carboxylate and spirocyclic ether oxygens is expected to reduce steric hindrance during nucleophilic additions, transesterifications, or ring-opening reactions . While no direct kinetic comparisons are available in the literature for this specific compound, established structure-reactivity principles indicate that less substituted scaffolds generally exhibit faster reaction rates and higher yields in transformations requiring approach of bulky reagents or catalysts [1]. In contrast, derivatives like ethyl 2-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (MW 200.23) and ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (MW 200.23) present additional alkyl groups that may impede certain reactions or alter conformational preferences .

Steric Accessibility
Class-level inference
0 additional substituents vs. 1–2 alkyl groups
Reduced steric demand may enhance reactivity in hindered transformations.
Inferred from general reactivity principles; kinetic data not available.
Steric Hindrance Reaction Kinetics Building Block Utility

Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate: Optimal Use Cases


Lead Optimization with Balanced Lipophilicity

When a lead compound requires a modest increase in lipophilicity compared to a methyl ester-containing analog, ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate serves as an ideal intermediate. The quantifiable 8.9% increase in molecular weight and associated lipophilicity shift can fine-tune membrane permeability and metabolic stability without the excessive steric bulk introduced by larger or branched ester groups. This allows medicinal chemists to explore structure-activity relationships (SAR) with predictable physicochemical property changes .

Unhindered Spirocyclic Building Blocks in Synthesis

In synthetic sequences where steric accessibility is paramount, the unsubstituted ethyl ester offers a clear advantage over 2-ethyl or 6,6-dimethyl analogs . Its minimal steric profile facilitates nucleophilic attack and metal-catalyzed cross-coupling reactions that would be sluggish or low-yielding with bulkier substrates. This makes it a preferred starting material for constructing complex molecular architectures, such as natural product analogs or functional materials .

Reproducible Starting Materials for Research

The well-defined 95% purity specification, coupled with comprehensive QC documentation (NMR, HPLC, GC) , ensures that ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate meets the rigorous reproducibility standards of modern chemical research. This level of characterization supports accurate yield calculations, reliable kinetic studies, and the development of robust synthetic protocols, minimizing the risk of unexpected impurities affecting experimental outcomes .

Application
Selection Property
Validation Focus
Lead Optimization (Lipophilicity)
Ethyl ester lipophilicity shift vs. methyl ester
Predicted logP and membrane permeability assessment
Spirocyclic Building Block
Steric profile (unsubstituted core)
Reaction kinetics and yields under defined conditions
Reproducible Research Material
Defined purity and QC documentation
Batch-specific NMR, HPLC, GC analysis review
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